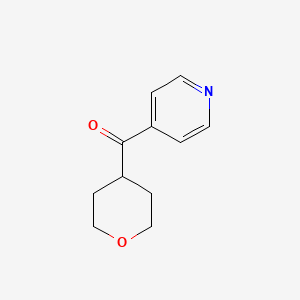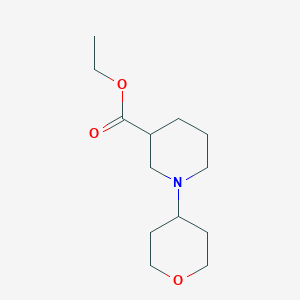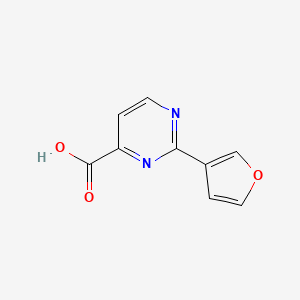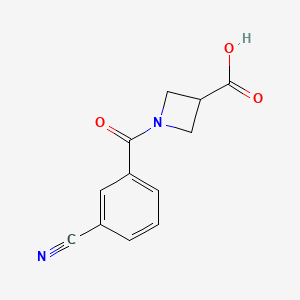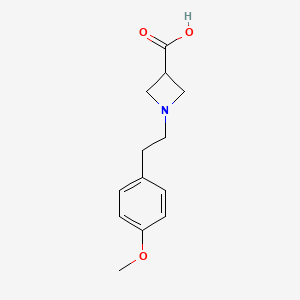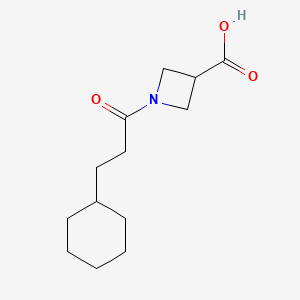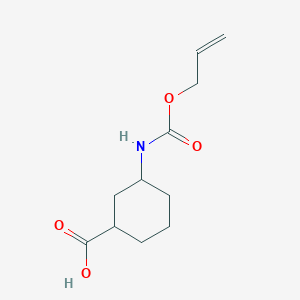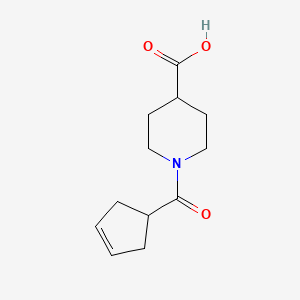
1-(Cyclopent-3-ene-1-carbonyl)piperidine-4-carboxylic acid
Overview
Description
Scientific Research Applications
Reactive Extraction of Carboxylic Acids
Research highlights the efficient method of separating carboxylic acids from aqueous solutions using supercritical CO2 due to its environmentally benign and non-toxic nature. This approach offers higher yield, simplicity, and competitiveness compared to traditional separation methods, potentially including applications relevant to the compound of interest (Djas & Henczka, 2018).
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, including potentially those derived from the compound , can inhibit engineered microbes like Escherichia coli and Saccharomyces cerevisiae, impacting their use in fermentative production of biorenewables. This review emphasizes strategies to increase microbial robustness against such inhibition, which is critical for biotechnological applications (Jarboe, Royce, & Liu, 2013).
Aerobic Cleavage into Carbonyl and Carboxyl Compounds
The oxygen-mediated cleavage of olefins to produce carbonyl and carboxylic compounds is a growing field. Innovations in catalysis could directly relate to transforming compounds like 1-(Cyclopent-3-ene-1-carbonyl)piperidine-4-carboxylic acid into valuable industrial chemicals (Urgoitia, SanMartin, Herrero, & Domínguez, 2017).
Synthesis of Biologically Active Compounds
The synthesis of 1-indanones, which possess a broad range of biological activities, demonstrates the potential of carboxylic acid derivatives in pharmaceuticals. This extensive review covers synthetic methods and the biological activities of 1-indanones, suggesting possible applications for compounds like 1-(Cyclopent-3-ene-1-carbonyl)piperidine-4-carboxylic acid in creating potent medicinal agents (Turek, Szczęsna, Koprowski, & Bałczewski, 2017).
Anticarcinogenicity and Toxicity of Organotin(IV) Complexes
Research on organotin(IV) complexes, incorporating carboxylic acids, reveals their significant anticarcinogenic and cytotoxic properties. This review suggests that derivatives of the subject compound could be explored for developing new anticancer drugs, highlighting the importance of the organotin moiety and ligand structure in determining biological activity (Ali, Shahzadi, & Imtiaz-ud-Din, 2018).
properties
IUPAC Name |
1-(cyclopent-3-ene-1-carbonyl)piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c14-11(9-3-1-2-4-9)13-7-5-10(6-8-13)12(15)16/h1-2,9-10H,3-8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCBVJRHFUAWXMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)C2CC=CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopent-3-ene-1-carbonyl)piperidine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




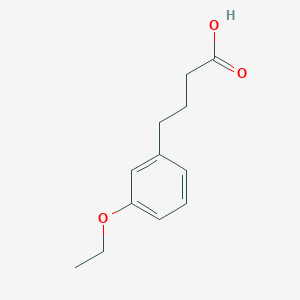
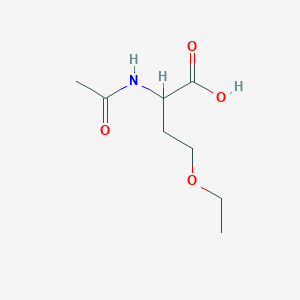
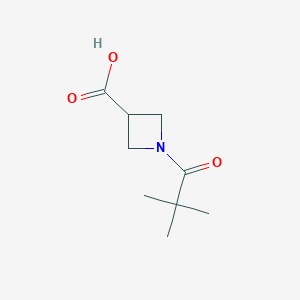
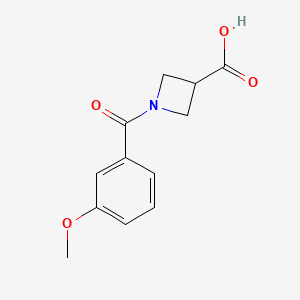
![1-[2-(Pyridin-3-yl)acetyl]azetidine-3-carboxylic acid](/img/structure/B1469192.png)
![1-[1-(oxan-4-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1469193.png)
